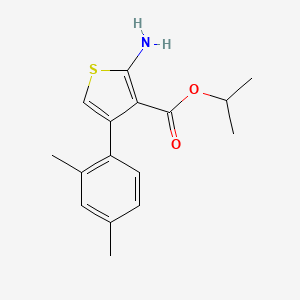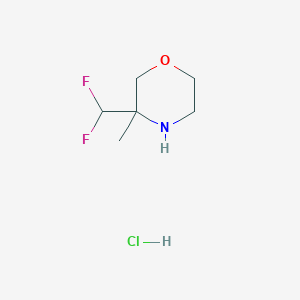
3-(Difluoromethyl)-3-methylmorpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with difluoromethyl groups has been a topic of interest in recent years. For instance, a study discusses the synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties . Another study discusses the recent advances made in difluoromethylation processes based on X–CF2H bond formation .Chemical Reactions Analysis
The chemical reactions involving difluoromethyl groups have been studied extensively. For example, a study discusses the targeting of the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC), a powerful approach in the fight against diverse viruses . Another study discusses the recent advances in difluoromethylation processes .Wissenschaftliche Forschungsanwendungen
Biomedical Applications: Fluorinated Protein and Peptide Materials
Fluorination is a powerful design strategy in biomedical applications, particularly for imparting unique functionality to biomacromolecules. The incorporation of fluorine into protein and peptide sequences can lead to enhanced chemical and thermostability, making them suitable for use as biomimetic therapeutics, drug delivery vehicles, and bioimaging modalities .
Drug Discovery: Synthesis of Fluorinated Compounds
In medicinal chemistry, the combination of fluorine atoms with amide groups has proven to be a fruitful strategy. The presence of fluorine can increase the metabolic stability of drug compounds, as well as improve other desirable properties such as target selectivity and binding affinity .
Pharmaceutical Stability: Metabolic Resistance
The strong electron-withdrawing tendencies of fluorine confer additional stability to pharmaceuticals. This stability is crucial for drugs to resist rapid metabolic degradation in the human body, thereby prolonging their circulation times and enhancing their overall efficacy .
Therapeutic Research: Hydrophobic Effect Utilization
Research has utilized the hydrophobic effect of fluorine to exploit the hydrophobic core of coiled-coils for therapeutic applications. This includes the development of new therapeutic agents that can better interact with biological targets due to the unique properties of fluorinated compounds .
Drug Delivery Systems: Enhanced Delivery Vehicles
Fluorinated compounds can be designed to form part of drug delivery systems, where their stability and hydrophobic characteristics can be leveraged to transport therapeutic agents more effectively within the body .
Bioimaging: Contrast Agents and Tracers
The unique physicochemical properties of fluorinated compounds make them excellent candidates for use in bioimaging. They can serve as contrast agents or tracers, providing clearer images for diagnostic purposes .
Wirkmechanismus
Target of Action
Similar compounds such as difluoromethylornithine (dfmo, eflornithine) are known to inhibit ornithine decarboxylase (odc), a key enzyme in the polyamine biosynthetic pathway . This pathway is crucial in the fight against diverse viruses, including SARS-CoV-2 .
Mode of Action
Compounds like dfmo, which are odc inhibitors, work by irreversibly binding to odc and inhibiting its function . This prevents the conversion of ornithine to putrescine, a critical step in polyamine biosynthesis .
Biochemical Pathways
The compound likely affects the polyamine biosynthetic pathway by inhibiting ODC . Polyamines are essential for cell growth and differentiation, and their dysregulation can lead to various diseases, including cancer . By inhibiting ODC, the compound may disrupt this pathway and affect downstream cellular processes.
Result of Action
By analogy with dfmo, it might inhibit the synthesis of polyamines, leading to reduced cell proliferation and potentially exerting antiviral effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-3-methylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-10-3-2-9-6;/h5,9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZBLTQODJZSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-3-methylmorpholine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

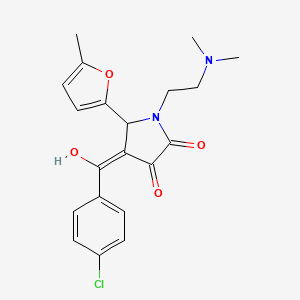

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide](/img/structure/B2995657.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)
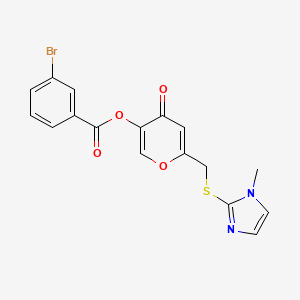
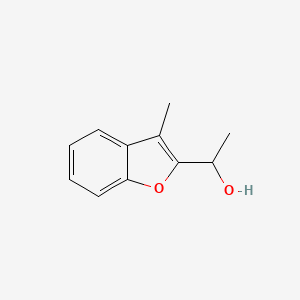
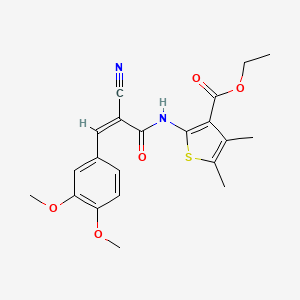
![N-tert-butyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2995662.png)
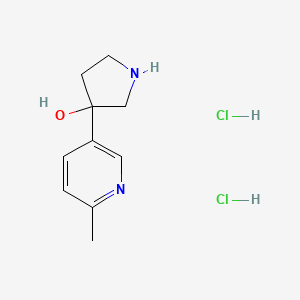
![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)

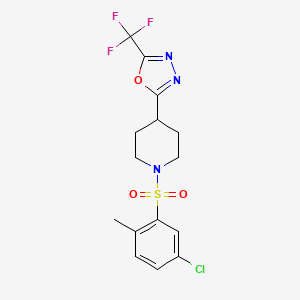
![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)
